N-Fmoc-L-Isoleucine methyl ester

Solid-phase peptide synthesis difficult peptide sequences β-branched amino acids

N-Fmoc-L-Isoleucine methyl ester (CAS: 148383-11-3), systematic name methyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucinate, is a doubly-protected amino acid derivative with molecular formula C22H25NO4 and molecular weight 367.44 g/mol. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group at the Nα-terminus and a methyl ester at the Cα-carboxyl terminus, rendering it a versatile intermediate in both solution-phase and solid-phase peptide synthesis (SPPS) workflows.

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 148383-11-3
Cat. No. B2608712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-L-Isoleucine methyl ester
CAS148383-11-3
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25)/t14-,20-/m0/s1
InChIKeyIIDWGJXDOVAEEJ-XOBRGWDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-L-Isoleucine Methyl Ester (CAS: 148383-11-3) Procurement Guide: Nα-Fmoc-Protected Cα-Methyl Ester for Peptide Synthesis


N-Fmoc-L-Isoleucine methyl ester (CAS: 148383-11-3), systematic name methyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucinate, is a doubly-protected amino acid derivative with molecular formula C22H25NO4 and molecular weight 367.44 g/mol . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group at the Nα-terminus and a methyl ester at the Cα-carboxyl terminus, rendering it a versatile intermediate in both solution-phase and solid-phase peptide synthesis (SPPS) workflows . As a white to off-white crystalline solid soluble in organic solvents including DMSO and methanol, this building block enables orthogonal protection strategies wherein the methyl ester remains intact during standard Fmoc-deprotection conditions (20% piperidine in DMF) [1]. Unlike free-acid Fmoc-amino acids which couple directly to resin-bound amines, this Cα-esterified derivative serves specialized roles in fragment condensation, head-to-tail cyclization, and C-terminal modification protocols where carboxyl protection is required prior to selective unmasking . The compound is commercially available from multiple vendors with standard purities ranging from 95% to 97% and HPLC/NMR batch quality verification .

N-Fmoc-L-Isoleucine Methyl Ester: Why Free-Acid or N-Methyl Analogs Cannot Be Interchanged


Substitution among isoleucine derivatives without rigorous validation introduces quantifiable synthetic risk. Fmoc-L-isoleucine-OH (CAS: 71989-23-6) — the most common free-acid comparator — requires on-resin activation for coupling but cannot participate in fragment condensations requiring a protected C-terminus without additional synthetic steps [1]. Conversely, N-methylated analogs such as Fmoc-N-methyl-L-isoleucine (CAS: 138775-22-1) introduce steric hindrance at the amide nitrogen that reduces coupling efficiency relative to the unsubstituted Nα position, yet are selected for conformational perturbation rather than C-terminal protection . The doubly-protected architecture of N-Fmoc-L-isoleucine methyl ester occupies a distinct functional niche: the Fmoc group provides base-labile Nα protection orthogonal to acid-labile side-chain protections, while the methyl ester remains intact through Fmoc deprotection and coupling cycles, enabling its use as a C-terminal building block in convergent synthesis or as a protected intermediate in solution-phase fragment assembly [2]. Generic substitution with free-acid or N-alkyl variants would either compromise C-terminal protection strategy or alter the intended coupling site, fundamentally changing the synthetic route and the resulting peptide architecture [1].

N-Fmoc-L-Isoleucine Methyl Ester (CAS: 148383-11-3): Quantitative Comparative Evidence for Procurement Decisions


β-Branched Side-Chain Steric Hindrance: Coupling Efficiency Comparison with Linear-Chain Analogs

The isoleucine side chain bears a β-branched structure (sec-butyl group) that imposes steric constraints during amide bond formation. In Fmoc-SPPS, β-branched residues including isoleucine exhibit quantifiably slower coupling kinetics relative to linear-chain analogs such as leucine and norleucine [1]. This class-level inference applies directly to N-Fmoc-L-isoleucine methyl ester: the β-branched architecture is intrinsic to the isoleucine scaffold and is retained regardless of Cα esterification. Procurement of this specific building block acknowledges the established requirement for extended coupling times or activated ester intermediates when incorporating isoleucine residues into peptide chains [1]. Failure to account for this kinetic difference results in incomplete couplings, truncated sequences, and accumulation of deletion impurities that necessitate additional purification steps [2].

Solid-phase peptide synthesis difficult peptide sequences β-branched amino acids coupling kinetics

C-Terminal Hydrophobicity Modulation: Methyl Ester vs. Free Acid Solubility in Organic Media

The Cα-methyl ester modification in N-Fmoc-L-isoleucine methyl ester eliminates the free carboxylic acid moiety present in Fmoc-L-isoleucine-OH (CAS: 71989-23-6), thereby altering solubility properties and eliminating acid-catalyzed side reactions during fragment assembly. The free acid comparator Fmoc-L-isoleucine-OH exhibits a melting point of 145-147°C and solubility in methanol with very faint turbidity ; the methyl ester derivative (C22H25NO4, MW 367.44) is a crystalline solid with enhanced solubility in aprotic organic solvents including DMSO and dichloromethane [1]. This solubility differential has practical implications for solution-phase peptide synthesis and fragment condensation workflows. Furthermore, the ester functionality prevents undesired participation of the C-terminal carboxyl in intramolecular cyclization or intermolecular acid-base reactions during protected fragment manipulations [2].

Solution-phase synthesis fragment condensation solubility optimization protected peptide intermediates

Orthogonal Protection Strategy: Fmoc/Methyl Ester Compatibility with Acid-Labile Side-Chain Protections

The orthogonal protection architecture of N-Fmoc-L-isoleucine methyl ester provides functional selectivity not available with Boc-protected isoleucine methyl esters or Fmoc-isoleucine free acids. The Fmoc group is quantitatively removed under mild basic conditions (20% piperidine in DMF, typical reaction time 5-20 minutes) while the methyl ester remains intact [1]. In contrast, Boc-L-isoleucine (CAS: 13139-16-7) requires acidic deprotection (TFA) that would simultaneously cleave acid-labile side-chain protections and potentially hydrolyze methyl esters . The orthogonal selectivity enables convergent synthesis strategies wherein N-Fmoc-L-isoleucine methyl ester serves as a protected C-terminal fragment that can be incorporated into growing peptide chains after selective Nα-deprotection without compromising C-terminal protection [1]. This contrasts with Fmoc-L-isoleucine-OH, which presents a free carboxyl that would require additional temporary protection for fragment condensation applications [2].

Orthogonal protection Fmoc-SPPS convergent peptide synthesis protected fragment assembly

Commercial Availability and Batch Quality: Purity Specifications from Multiple Vendors

N-Fmoc-L-isoleucine methyl ester (CAS: 148383-11-3) is commercially available from multiple suppliers with documented purity specifications and analytical verification. Bidepharm supplies the compound at 95% standard purity with batch-specific NMR, HPLC, and GC quality control reports available . Leyan offers the product at 97% purity , while Chemenu lists 97% purity for catalog number CM534922 . The free-acid comparator Fmoc-L-isoleucine-OH (CAS: 71989-23-6) is available at comparable purities (≥98.0% to ≥99% by HPLC) from suppliers including Thermo Scientific and ChemWhat . This multi-vendor availability with verifiable batch analysis provides procurement flexibility and supply chain redundancy not uniformly available for more specialized isoleucine derivatives such as Fmoc-β-methylisoleucine or Fmoc-N-methyl-isoleucine.

Procurement purity specification quality control supplier comparison

N-Fmoc-L-Isoleucine Methyl Ester: Validated Application Scenarios for Research and Industrial Procurement


Convergent Fragment Condensation in Complex Peptide Synthesis

The orthogonal protection architecture — base-labile Fmoc at Nα and base-stable methyl ester at Cα — enables N-Fmoc-L-isoleucine methyl ester to serve as a fully protected C-terminal fragment in convergent peptide synthesis . The compound can be selectively Nα-deprotected (20% piperidine/DMF) and coupled to a resin-bound or solution-phase peptide fragment while retaining the Cα-methyl ester protection for subsequent selective unmasking. This strategy is documented in fragment condensation approaches for difficult sequences including hydrophobic and aggregating peptides, where stepwise SPPS alone yields incomplete couplings and complex impurity profiles [1]. The β-branched isoleucine side chain in this context contributes to the hydrophobic and steric properties required for proper peptide folding in the final deprotected product .

Head-to-Tail Cyclic Peptide Synthesis via Orthogonal Protection

For the synthesis of head-to-tail cyclic peptides, a linear precursor bearing a free N-terminus and protected C-terminus is required for intramolecular cyclization. N-Fmoc-L-isoleucine methyl ester provides this architecture: following incorporation into a linear sequence and global Fmoc deprotection, the Cα-methyl ester remains intact, allowing selective unmasking (saponification or enzymatic hydrolysis) to generate the free carboxyl for cyclization activation . This orthogonal approach avoids the competing intermolecular oligomerization observed when using free-acid building blocks in fragment assembly [1]. Cyclic peptides containing isoleucine residues demonstrate enhanced conformational stability and resistance to proteolytic degradation compared to linear counterparts .

Solution-Phase Dipeptide and Tripeptide Fragment Preparation

N-Fmoc-L-isoleucine methyl ester is directly applicable to solution-phase synthesis of protected dipeptides and tripeptides for subsequent SPPS incorporation. The compound's solubility in aprotic organic solvents including DMSO and dichloromethane facilitates homogeneous solution-phase couplings using standard carbodiimide activation (DCC, DIC, EDC) with additives such as HOBt or HOAt . Following coupling to another amino acid or peptide fragment, the Fmoc group can be removed under standard basic conditions while the methyl ester remains intact, enabling iterative fragment elongation. This contrasts with Fmoc-L-isoleucine-OH, which requires temporary C-terminal protection for analogous solution-phase fragment assembly [1].

C-Terminally Modified Peptide Therapeutics and Peptidomimetics

For peptide-based drug candidates requiring C-terminal modifications — including ester prodrugs, C-terminal amides, or reduced C-termini — N-Fmoc-L-isoleucine methyl ester serves as a strategically protected intermediate. The methyl ester can be selectively hydrolyzed to the free acid under mild conditions (LiOH in THF/water, or enzymatic methods) following peptide chain assembly, then converted to the desired C-terminal functionality (e.g., amide formation with amines, reduction to alcohol) . This approach is particularly relevant for therapeutic peptides where the C-terminal isoleucine residue contributes to receptor binding affinity or metabolic stability. The free-acid comparator Fmoc-L-isoleucine-OH cannot access this same synthetic versatility without additional protection/deprotection cycles [1].

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